(1-Methylbenzotriazol-4-yl)methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzotriazole derivatives, such as “(1-benzyl-1H-1,2,3-triazol-4-yl)methanol”, have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . In addition, benzotriazole derivatives have found profound applications as corrosion inhibitors .
Synthesis Analysis
A new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .
Molecular Structure Analysis
The efficiency of the corrosion inhibition depends on the molecular structure of the inhibitor. Organic compounds which can donate electrons to the unoccupied orbital of a metal surface to form coordinate covalent bonds and can also accept free electrons from the metal surface by using their anti-bonding orbital to form back-donating bonds, constitute excellent corrosion inhibitors .
Chemical Reactions Analysis
The corrosion inhibitory effect of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol for mild steel in 1 M HCl was studied using electrochemical impedance spectroscopy (EIS), Tafel polarization curves and weight loss measurements .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzotriazole derivatives are largely determined by their molecular structure. They are known to form coordinate covalent bonds and back-donating bonds, which contribute to their corrosion inhibition properties .
Scientific Research Applications
Catalysis and Chemical Synthesis
Methanol and its derivatives, including benzotriazole derivatives, have been widely utilized in catalysis and chemical synthesis. For instance, methanol serves as a hydrogen source and C1 synthon in selective N-methylation of amines using RuCl3.xH2O as a ligand-free catalyst, highlighting its synthetic value in chemical reactions (Naina Sarki et al., 2021). Additionally, methanol's role in the oxidative debenzylation of esters and as a reagent in the synthesis of various compounds, such as methyl paraben, emphasizes its versatility in organic synthesis (S. Yoo et al., 1990; Liu Yu-tin, 2014).
Analytical Chemistry Applications
In analytical chemistry, methanol and related compounds find applications in the development of fluorosensing techniques for alcohols and the determination of various substances through high-performance liquid chromatography (HPLC). For example, fluorosensing techniques utilizing methanol derivatives have been developed for the reversible quantification of lower alcohols in nonhydroxylic media, demonstrating the utility of methanol derivatives in sensitive analytical applications (G. Orellana et al., 1995).
Mechanism of Action
Target of Action
It is known that benzotriazole derivatives have a broad spectrum of biological properties . They have been found to exhibit outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Mode of Action
Benzotriazole derivatives are known to interact with enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .
Biochemical Pathways
Benzotriazole derivatives have been shown to have a broad range of biological properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzotriazole derivatives have been found to exhibit a range of medicinal properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Action Environment
One study has shown promising results with respect to the stabilization of both cu + and cu 2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .
Properties
IUPAC Name |
(1-methylbenzotriazol-4-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.ClH/c1-11-7-4-2-3-6(5-12)8(7)9-10-11;/h2-4,12H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYMOLUYMJBGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2N=N1)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.